molecular formula C8H17NO2S B1321503 N-tert-butyl-1-methylcyclopropane-1-sulfonamide CAS No. 669008-25-7

N-tert-butyl-1-methylcyclopropane-1-sulfonamide

カタログ番号: B1321503
CAS番号: 669008-25-7
分子量: 191.29 g/mol
InChIキー: FVVKCIUZDXQPKF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

N-tert-butyl-1-methylcyclopropane-1-sulfonamide can be synthesized through a multi-step process:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in organic solvents such as ether, methanol, and dichloromethane, and the product is purified through crystallization or distillation .

化学反応の分析

Types of Reactions

N-tert-butyl-1-methylcyclopropane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis
N-tert-butyl-1-methylcyclopropane-1-sulfonamide serves as an important intermediate in the synthesis of complex organic molecules. It can participate in various chemical reactions, including:

  • Substitution Reactions : The sulfonamide group can undergo nucleophilic substitution, making it valuable for creating diverse derivatives.
  • Oxidation and Reduction : Under specific conditions, this compound can be oxidized to yield sulfonic acids or reduced to form amines.

Synthetic Routes
The synthesis typically involves the reaction of 1-methylcyclopropane with tert-butyl aluminum chloride followed by treatment with methanesulfonyl chloride. This multi-step process allows for the production of the sulfonamide efficiently.

Biological Research

Potential Biological Activities
Research indicates that this compound may exhibit biological activities relevant to enzyme interactions. Its sulfonamide group can form hydrogen bonds with biological molecules, potentially influencing their activity and leading to various biological effects. Studies have explored its role in inhibiting specific enzymes or receptors, which could have therapeutic implications.

Pharmaceutical Development

Drug Discovery Applications
This compound has been investigated for its potential as a scaffold in drug discovery. For example, it has been part of studies aimed at developing inhibitors for polo-like kinase 1 (Plk1), a target in cancer therapy. The compound's ability to modulate protein-protein interactions positions it as a candidate for further pharmaceutical exploration .

Industrial Applications

Agrochemicals and Other Industrial Uses
this compound is utilized in the production of agrochemicals and various industrial chemicals. Its properties make it suitable for applications that require specific chemical reactivity or stability under industrial conditions.

Case Studies and Data Tables

Study ReferenceActivity AssessedFindings
Plk1 InhibitionIdentified as a potential inhibitor with submicromolar affinity.
Enzyme Interaction StudiesDemonstrated effects on enzyme activity modulation.

作用機序

The mechanism of action of N-tert-butyl-1-methylcyclopropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. This compound may inhibit certain enzymes or receptors, leading to various biological effects .

類似化合物との比較

Similar Compounds

  • N-tert-butyl-1-methylcyclopropane-1-sulfonamide
  • This compound
  • This compound

Uniqueness

This compound is unique due to its specific structure, which includes a cyclopropane ring and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it valuable in various applications .

生物活性

N-tert-butyl-1-methylcyclopropane-1-sulfonamide (CAS: 669008-25-7) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring substituted with a tert-butyl group and a sulfonamide moiety. The chemical structure can be represented as follows:

  • Molecular Formula : C8_8H17_{17}NO2_2S
  • Molecular Weight : 191.29 g/mol
  • IUPAC Name : N-(tert-butyl)-1-methylcyclopropane-1-sulfonamide

The sulfonamide group is known for its ability to form hydrogen bonds with biological molecules, which can influence various biological activities, including enzyme inhibition and receptor interaction .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide moiety may inhibit certain enzymes or receptors, leading to various pharmacological effects. Notably, sulfonamides are recognized for their role in inhibiting bacterial dihydropteroate synthase, which is crucial in folate synthesis pathways .

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction : Potential interactions with various receptors that could modulate cellular signaling pathways.

Anticancer Activity

Recent studies have explored the potential of sulfonamide derivatives, including this compound, as anticancer agents. Research indicates that compounds with similar structures can inhibit polo-like kinase 1 (Plk1), a target in cancer therapy due to its role in mitosis and cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInhibition of Plk1
Enzyme InhibitionPotential inhibition of metabolic enzymes
Receptor InteractionPossible modulation of signaling pathways

Inflammatory Response Modulation

Studies have also indicated that sulfonamide-containing compounds can act as inhibitors of the NLRP3 inflammasome, which plays a significant role in the innate immune response. For instance, specific analogs demonstrated potent inhibitory effects on NLRP3 activation in macrophage models, suggesting therapeutic potential for inflammatory diseases .

Case Study 1: Inhibition of NLRP3 Inflammasome

A recent study investigated the effects of this compound on the NLRP3 inflammasome. The compound exhibited an IC50_{50} value of approximately 0.91 μM in bone marrow-derived macrophages (BMDMs), indicating strong inhibitory potency without significant cytotoxicity at tested concentrations .

Case Study 2: Antitumor Potential

In another study focusing on Plk1 inhibitors, several analogs were synthesized, including derivatives related to this compound. These compounds showed submicromolar affinities towards Plk1, highlighting their potential as effective anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-tert-butyl-1-methylcyclopropane-1-sulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Multi-step synthesis : Utilize palladium-catalyzed cross-coupling reactions (e.g., Pd₂(dba)₃ with tBu-XPhos ligand) under inert atmospheres (argon) to introduce substituents. Reaction temperatures (e.g., 90°C for 20 hours) and solvent systems (toluene/water biphasic) are critical for high yields .
  • Purification : Column chromatography with petroleum ether/ethyl acetate (5:1 v/v) effectively isolates the product. Crystallization from ethyl acetate yields high-purity crystals .
  • Key Data :
StepCatalyst/LigandSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃/tBu-XPhosToluene/H₂O902086

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • Methodology :

  • NMR Analysis : ¹H and ¹³C NMR (e.g., δ ~1.33 ppm for tert-butyl protons, 56.3 ppm for sulfonamide carbons) confirm substituent integration and stereochemistry .
  • X-ray Crystallography : Resolves bond lengths (e.g., N–C(aryl) = 1.403 Å) and hydrogen-bonding networks (e.g., N–H⋯O chains) in the crystal lattice .
  • IR Spectroscopy : Peaks at 1363 cm⁻¹ (S=O stretching) and 3452 cm⁻¹ (N–H) validate functional groups .

Q. How does the steric bulk of the tert-butyl group influence the compound’s stability and reactivity in acidic or basic environments?

  • Methodology :

  • Kinetic Studies : Monitor degradation under varying pH using HPLC. The tert-butyl group enhances steric protection, reducing hydrolysis rates compared to less bulky analogs .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability; tert-butyl derivatives typically show higher decomposition temperatures (>150°C) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray bond lengths) be resolved to confirm the compound’s configuration?

  • Methodology :

  • Comparative Analysis : Cross-reference NMR coupling constants (e.g., J = 11.1 Hz for chiral centers) with X-ray torsion angles to validate stereochemistry .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict NMR shifts and optimize geometries, resolving discrepancies between experimental and theoretical data .

Q. What strategies optimize enantiomeric purity in asymmetric syntheses of this compound derivatives?

  • Methodology :

  • Chiral Auxiliaries : Use (S)-tert-butanesulfinamide to induce asymmetry, achieving enantiomeric excess (e.g., [α]D²¹ = +179) .
  • Catalytic Systems : Screen chiral ligands (e.g., BINAP, Salen) with transition metals (Pd, Cu) to enhance stereoselectivity .

Q. How do intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) influence the compound’s supramolecular assembly in solid-state structures?

  • Methodology :

  • Crystallographic Studies : Analyze packing motifs (e.g., chains parallel to the b-axis via N–H⋯O bonds) .
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H⋯O contacts = 25% of surface area) .

Q. What mechanistic insights explain the role of sulfinylamine reagents (e.g., t-BuONSO) in synthesizing primary sulfonamides?

  • Methodology :

  • Isotopic Labelling : Use ¹⁸O-labeled reagents to track oxygen transfer pathways in sulfonamide formation .
  • Gas Chromatography (GC) : Detect byproducts (e.g., isobutene) to infer reaction mechanisms (e.g., SN1 vs. SN2) .

Q. Data Contradiction & Optimization

Q. How should researchers address conflicting data on reaction yields when scaling up from milligram to gram quantities?

  • Methodology :

  • DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify critical factors .
  • Process Analytical Technology (PAT) : Use in-situ FTIR or Raman spectroscopy to monitor reaction progression and intermediate stability .

Q. What computational tools predict the compound’s reactivity in novel reaction environments (e.g., ionic liquids, supercritical CO₂)?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Model solvation effects and transition states in non-traditional solvents .
  • QSAR Models : Corrate substituent effects (e.g., tert-butyl vs. methyl) with reaction outcomes .

Application-Oriented Questions

Q. How can this compound serve as a precursor in pharmaceutical agent synthesis?

  • Methodology :
  • Fragment-Based Drug Design : Incorporate the sulfonamide moiety into kinase inhibitors or protease substrates, leveraging its hydrogen-bonding capacity .
  • Prodrug Modifications : Functionalize the cyclopropane ring for targeted delivery (e.g., ester linkages for hydrolytic activation) .

特性

IUPAC Name

N-tert-butyl-1-methylcyclopropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S/c1-7(2,3)9-12(10,11)8(4)5-6-8/h9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVKCIUZDXQPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)S(=O)(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619512
Record name N-tert-Butyl-1-methylcyclopropane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669008-25-7
Record name N-tert-Butyl-1-methylcyclopropane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of N-tert-butyl-(3-chloro)propylsulfonamide (4.3 g, 20 mmol) was dissolved in dry THF (100 mL) and cooled to −78° C. To this solution was added n-BuLi (17.6 mL, 44 mmol, 2.5 M in hexane) slowly. The dry ice bath was removed and the reaction mixture was allowed to warm to rt over a period of 1.5 h. This mixture was then cooled to −78° C., and a solution of n-BuLi (20 mmol, 8 mL, 2.5 M in hexane) was added. The reaction mixture was warmed to rt, recooled to −78° C. over a period of 2 h and a neat solution of methyl iodide (5.68 g, 40 mmol) added. The reaction mixture was allowed to warm to rt overnight, quenched with saturated NH4Cl (100 mL) at rt. It was extracted with EtOAc (100 mL). The organic phase was washed with brine (100 mL), dried (MgSO4), and concentrated in vacuo to give a yellow oil which was crystallized from hexane to afford the product as a slightly yellow solid (3.1 g, 81%): 1H NMR (CDCl3) δ 0.79 (m, 2H), 1.36 (s, 9H), 1.52 (m, 2H), 1.62 (s, 3H), 4.10 (bs, 1H).
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17.6 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
5.68 g
Type
reactant
Reaction Step Four
Name
Yield
81%

Synthesis routes and methods II

Procedure details

A solution of N-tert-butyl-(3-chloro)propylsulfonamide (4.3 g, 20 mmol) was dissolved in dry THF (100 mL) and cooled to −78° C. To this solution was added n-butyllithium (17.6 mL, 44 mmol, 2.5M in hexane) slowly. The dry ice bath was removed and the reaction mixture was warmed to room temperature over a period of 1.5 hours. This mixture was cooled to −78° C. and a solution of n-butyllithium (20 mmol, 8 mL, 2.5M in hexane) was added. The reaction mixture was warmed to room temperature, cooled to −78° C. over a period of 2 hours, and treated with a neat solution of methyl iodide (5.68 g, 40 mmol). The reaction mixture was warmed to room temperature overnight, then quenched with saturated NH4Cl (100 mL) at room temperature and extracted with ethyl acetate (100 mL). The organic phase was washed with brine (100 mL), dried (MgSO4), filtered, and concentrated in vacuo to provide a yellow oil which was crystallized from hexane to provide the desired product as a slightly yellow solid (3.1 g, 81%): 1H NMR (CDCl3) δ 0.79 (m, 2H), 1.36 (s, 9H), 1.52 (m, 2H), 1.62 (s, 3H), 4.10 (br s, 1H).
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17.6 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
5.68 g
Type
reactant
Reaction Step Four
Name
Yield
81%

Synthesis routes and methods III

Procedure details

The intermediate 1-methylcyclopropane-1-sulfonamide was prepared based on previously reported method (Synlett 2006, 5, 725-278) (Scheme 2). N-(tert-butyl)-1-methylcyclopropane-1-sulfonamide was synthesized using a one-pot procedure from N-(tert-butyl)-3-chloropropane-1-sulfonamide through n-BuLi promoted intramolecular cyclization, lithiation and alkylation with methyl iodide. The removal of the Boc protecting group with TFA afforded 1-methylcyclopropane-1-sulfonamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。